5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone is a synthetic organic compound It is characterized by the presence of a dioxane ring, a trifluoromethyl group, and a valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed reaction of acetone with ethylene glycol.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Valerophenone: The final step involves the coupling of the dioxane and trifluoromethyl intermediates with valerophenone under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the carbonyl group in the valerophenone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.
Materials Science: In the development of polymers and advanced materials with unique properties.
Biological Studies: As a probe for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane ring and trifluoromethyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds include other dioxane derivatives and trifluoromethyl-substituted phenyl compounds. Compared to these, 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone may offer unique properties such as enhanced stability or specific biological activity.
List of Similar Compounds
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-phenylvalerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-fluoromethyl)phenyl]valerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-chloromethyl)phenyl]valerophenone
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3O3/c1-23(2)15-29-22(30-16-23)10-6-5-9-21(28)20-8-4-3-7-19(20)17-11-13-18(14-12-17)24(25,26)27/h3-4,7-8,11-14,22H,5-6,9-10,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOYYFLXXFPBNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646084 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-62-5 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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